BenchChemオンラインストアへようこそ!

1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine

Lipophilicity Drug-likeness Membrane permeability

1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine (CAS 887624-54-6; molecular formula C₁₀H₁₂N₄S₂; MW 252.37 g/mol) is a heterocyclic small molecule comprising a piperazine ring linked at the 5-position of a 1,2,4-thiadiazole core that bears a thiophen-2-yl substituent at the 3-position. The compound belongs to the 1,2,4-thiadiazol-5-yl-piperazine chemotype, a scaffold recognized in fragment-based drug discovery for its capacity to engage diverse biological targets including FAAH, glycosyltransferases, and kinases.

Molecular Formula C10H12N4S2
Molecular Weight 252.4 g/mol
CAS No. 887624-54-6
Cat. No. B6333257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine
CAS887624-54-6
Molecular FormulaC10H12N4S2
Molecular Weight252.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC(=NS2)C3=CC=CS3
InChIInChI=1S/C10H12N4S2/c1-2-8(15-7-1)9-12-10(16-13-9)14-5-3-11-4-6-14/h1-2,7,11H,3-6H2
InChIKeyKROQVWCAQNATNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine (CAS 887624-54-6): Chemical Identity, Physicochemical Profile, and Sourcing Baseline


1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine (CAS 887624-54-6; molecular formula C₁₀H₁₂N₄S₂; MW 252.37 g/mol) is a heterocyclic small molecule comprising a piperazine ring linked at the 5-position of a 1,2,4-thiadiazole core that bears a thiophen-2-yl substituent at the 3-position [1]. The compound belongs to the 1,2,4-thiadiazol-5-yl-piperazine chemotype, a scaffold recognized in fragment-based drug discovery for its capacity to engage diverse biological targets including FAAH, glycosyltransferases, and kinases [2][3]. Physicochemical characterization via the ZINC database reports a calculated logP of 2.34, topological polar surface area (tPSA) of 55 Ų, one hydrogen bond donor, and six hydrogen bond acceptors [1]. The compound is commercially available from multiple suppliers at purities typically ≥95% (HPLC), with the synthesis route documented via acidolytic Boc-deprotection of the corresponding N-Boc-piperazine precursor in US Patent US7851473B2 context .

Why 1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine Cannot Be Casually Replaced by Phenyl, Unsubstituted, or Other 3-Aryl Analogs


Within the 1,2,4-thiadiazol-5-yl-piperazine chemotype, the identity of the 3-substituent exerts a dominant influence on lipophilicity, electronic character, and target recognition [1]. Replacing the thiophen-2-yl group with phenyl (as in CAS 306935-14-8) reduces logP by approximately 0.33 units (from 2.34 to ~2.01), decreases molecular weight from 252.37 to 246.33, and removes the second sulfur atom that contributes distinct polarizability and potential chalcogen-bonding interactions . The unsubstituted analog 1-(1,2,4-thiadiazol-5-yl)piperazine (CAS 67869-93-6, MW 170.24) lacks the 3-aryl group entirely, eliminating key hydrophobic and π-stacking contacts required for engagement with many protein binding pockets . Furthermore, the thiophene ring is not a simple bioisostere of phenyl; its five-membered geometry, altered π-electron distribution, and sulfur-mediated metabolic susceptibility (CYP450-mediated S-oxidation vs. phenyl ring hydroxylation) can produce divergent pharmacokinetic and off-target profiles [1]. The quantitative evidence below substantiates that 3-position modification is not a conservative substitution but a critical determinant of compound performance across multiple measurable axes.

Quantitative Differentiation Evidence: 1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine vs. Closest Analogs on Measurable Performance Axes


Lipophilicity (logP) Differentiation: Thiophenyl Compound vs. Phenyl Analog

The target compound exhibits a calculated logP of 2.34 (ZINC), which is 0.33 log units higher than the phenyl analog 1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine (logP 2.01, ChemSrc) [1]. This 0.33 ΔlogP corresponds to a predicted ~2.1-fold increase in octanol-water partition coefficient, indicating measurably higher lipophilicity attributable to the thiophene sulfur atom versus the phenyl CH group. A logP in the 2.0–2.4 range positions the compound favorably within Lipinski-compliant chemical space for oral bioavailability (optimal logP 1–3), while the differential relative to the phenyl analog may translate to altered membrane partitioning, tissue distribution, and plasma protein binding [2]. Both compounds remain within drug-like property space: MW 252.37 vs. 246.33; tPSA 55 Ų vs. ~58 Ų (estimated); HBD 1 vs. 1; HBA 6 vs. 4 [1].

Lipophilicity Drug-likeness Membrane permeability Physicochemical profiling

Sulfur Atom Count and Heavy Atom Composition: Electronic and Polarizability Differentiation

The target compound contains two sulfur atoms (one in the thiadiazole ring, one in the thiophene ring) versus one sulfur atom in the phenyl analog . This compositional difference (16 heavy atoms vs. 17; molecular formula C₁₀H₁₂N₄S₂ vs. C₁₂H₁₄N₄S) changes the electron density distribution and introduces a potential chalcogen-bonding interaction site at the thiophene sulfur. The second sulfur contributes approximately 0.10–0.15 units to molecular refractivity and increases polarizability by ~2.5 ų relative to the phenyl CH group [1]. In fragment-based drug discovery, the presence of a second sulfur has been implicated in enhanced binding through σ-hole chalcogen interactions with backbone carbonyl oxygens, a feature absent in the phenyl analog [2]. The phenyl analog has been crystallographically characterized in complex with glycosyltransferase B (PDB 3U0X), where the 3-phenyl ring occupies a hydrophobic pocket; the thiophene substitution would alter both steric fit and electronic complementarity in this pocket [3].

Chalcogen bonding Polarizability Ligand efficiency Medicinal chemistry

Fragment Library Provenance and Scaffold Evolution Potential: Thiophenyl vs. Phenyl Core

The 1,2,4-thiadiazol-5-yl-piperazine scaffold has been validated as a productive fragment starting point through the identification of 3-phenyl-5-piperazino-1,2,4-thiadiazole (compound 382) from the Maybridge Ro5 Fragment Library as an inhibitor of human blood group glycosyltransferase B (GTB), with crystallographic confirmation of binding in the active site (PDB 3U0X) [1][2]. The phenyl analog demonstrated simultaneous interference with both acceptor and donor substrate binding and displacement of the catalytic Mn²⁺ ion, establishing this chemotype as a privileged fragment for metal-dependent enzyme inhibition [1]. The thiophenyl compound (CAS 887624-54-6) represents a direct scaffold-hop of this validated fragment, where thiophene-for-phenyl replacement constitutes a classical bioisosteric strategy to modulate potency, selectivity, and physicochemical properties while preserving the core scaffold's target-engagement capability [3]. While the phenyl analog has published crystallographic and biochemical characterization data, the thiophenyl analog is pre-competitive and lacks published target-specific bioactivity data as of 2026 (ZINC reports 'no known activity' in ChEMBL 20) [4]. This absence of prior art represents an opportunity for proprietary lead generation using a scaffold with established target class precedent.

Fragment-based drug discovery Scaffold hopping Maybridge library Target engagement

Commercially Available Purity and Physical Form: Sourcing-Quality Comparison

The target compound is commercially supplied at a minimum purity of 95% (HPLC) by multiple vendors including CymitQuimica (Ref. 10-F522588, Fluorochem brand) and is available in research quantities from 100 mg to 2 g . The phenyl analog 1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine is available at ≥97% purity from Thermo Scientific Maybridge and other suppliers, with a characterized melting point of 91–93°C (solid at 20°C), providing a more extensively quality-controlled comparator . The target compound's molecular weight is 252.35–252.37 g/mol (C₁₀H₁₂N₄S₂), with InChI Key KROQVWCAQNATNQ-UHFFFAOYSA-N . The synthesis protocol is documented: acidolytic N-Boc deprotection of tert-butyl 4-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]piperazine-1-carboxylate using 4 N HCl in ethyl acetate yields the free base as a solid (75% yield at 4.30 g scale) [1]. For procurement decisions, the thiophenyl compound's purity specification (≥95%) is adequate for fragment screening and medicinal chemistry applications, though investigators requiring high-purity reference standards should note that the phenyl analog offers a higher certified purity tier (≥97%) and additional characterization data (melting point, density, boiling point).

Chemical sourcing Quality control Purity specification Procurement

Synthetic Tractability and Scale-Up Potential: Route Comparison with Phenyl Analog

The synthesis of the target compound proceeds via a convergent route: the key intermediate 5-chloro-3-(thiophen-2-yl)-1,2,4-thiadiazole or 3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl precursor is coupled with N-Boc-piperazine, followed by acidolytic Boc removal to liberate the free piperazine [1]. The documented procedure achieves a 75% isolated yield at 4.30 g scale for the final deprotection step, using standard reagents (4 N HCl in ethyl acetate, hexane precipitation) without chromatography [1]. This compares favorably with the phenyl analog synthesis, which similarly proceeds through N-Boc-piperazine coupling and deprotection but may require different conditions due to solubility differences in the aryl-thiadiazole intermediate . The thiophene-containing intermediate benefits from the electron-rich character of thiophene, which can facilitate electrophilic substitution chemistry at the thiadiazole-forming step [2]. The thiophene ring is compatible with the acidic deprotection conditions (no acid-sensitive functionality) and the free base is isolable as a stable solid without requiring salt formation, simplifying storage and formulation for biological assays [1].

Chemical synthesis Scale-up Boc protection strategy Process chemistry

Recommended Research and Industrial Application Scenarios for 1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine Based on Differential Evidence


Fragment-Based Drug Discovery: Thiophene-Containing Scaffold-Hop from Validated Phenyl Fragment Hit

The 1,2,4-thiadiazol-5-yl-piperazine scaffold has crystallographically validated target engagement precedent via the phenyl analog (compound 382; PDB 3U0X) as a glycosyltransferase B inhibitor [1]. The thiophenyl compound provides a direct scaffold-hop opportunity where the thiophene-for-phenyl substitution (ΔlogP +0.33, ΔS +1) enables exploration of modified pharmacophoric space while retaining the core scaffold. This scenario is optimal for fragment elaboration campaigns targeting metal-dependent enzymes (glycosyltransferases, metalloproteases, FAAH) where the thiophene sulfur may engage in additional polar interactions or chalcogen bonding not achievable with the phenyl analog [2]. The compound's logP of 2.34 and tPSA of 55 Ų place it within favorable drug-like property space for oral bioavailability, supporting its use as a starting point for lead optimization [3].

SAR Exploration of 3-Position Aryl/Heteroaryl Substitution Effects on FAAH and Serine Hydrolase Inhibition

The 1,2,4-thiadiazol-5-yl-piperazine chemotype is established in the FAAH inhibitor patent literature (US7851473B2), where 3-phenyl-substituted piperazine carboxamides achieve IC₅₀ values of 10–34 nM against human and rat FAAH [1]. The thiophenyl compound serves as a critical SAR probe to evaluate the effect of replacing the 3-phenyl group with 3-thiophenyl on FAAH potency, selectivity, and metabolic stability. The increased lipophilicity (logP 2.34 vs. 2.01) and altered electronic character of thiophene may modulate the covalent or non-covalent interaction with the FAAH active site serine nucleophile. This application is directly supported by the documented synthesis route enabling preparation of the free piperazine intermediate for subsequent carboxamide derivatization [2].

Physicochemical Property Differentiation in Parallel Library Design

When designing parallel libraries of 1,2,4-thiadiazol-5-yl-piperazine derivatives, the thiophenyl compound provides a discrete physicochemical profile (logP 2.34, MW 252.37, tPSA 55 Ų, HBD 1, HBA 6) that is measurably distinct from the phenyl (logP 2.01, MW 246.33) and unsubstituted (MW 170.24) analogs [1][2]. This differentiation supports its inclusion as a diversity element in combinatorial library synthesis, where the thiophene ring introduces sulfur-mediated metabolic liabilities (CYP450 S-oxidation) that can be proactively evaluated alongside phenyl ring oxidation, providing richer Structure-Metabolism Relationship (SMR) data from a single library campaign [3]. The chromatography-free synthesis and 75% deprotection yield further support library-scale preparation feasibility [4].

Pre-Competitive Fragment Screening with Undisclosed Target Space Potential

The ZINC database explicitly records 'no known activity' for this compound in ChEMBL 20, and no publications are indexed against this substance [1]. This absence of prior art makes the thiophenyl compound particularly valuable for organizations seeking to establish proprietary intellectual property in fragment-based screening campaigns. While the phenyl analog has published target engagement data (glycosyltransferase B, FAAH), the thiophenyl variant remains unexplored, offering first-mover advantage for screening against novel or under-explored target classes. The compound's compliance with fragment library criteria (MW < 300, logP < 3, rotatable bonds ≤ 3) and commercial availability at ≥95% purity support immediate deployment in high-throughput fragment screening without additional synthetic investment [2].

Quote Request

Request a Quote for 1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.